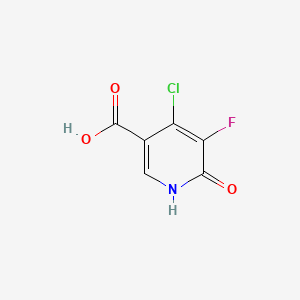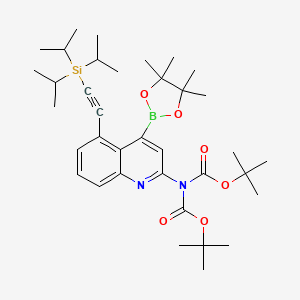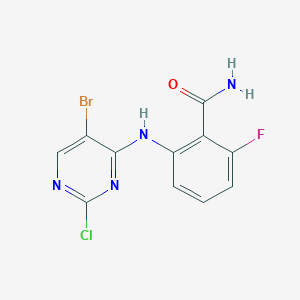
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide: is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide typically involves multiple steps. One common method includes the following steps:
Formation of 5-Bromo-2-chloropyrimidine: This can be achieved by reacting 2,4,5-tribromopyrimidine with copper(I) chloride (CuCl) to yield 5-bromo-2-chloropyrimidine.
Amination Reaction: The 5-bromo-2-chloropyrimidine is then reacted with ammonia to form 4-amino-5-bromo-2-chloropyrimidine.
Coupling Reaction: Finally, the 4-amino-5-bromo-2-chloropyrimidine is coupled with 6-fluorobenzoyl chloride under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine and chlorine). Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Coupling Reactions: The amino group in the compound allows for coupling reactions with various acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like NaOH or K2CO3 in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced derivatives with modified oxidation states.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Potential Therapeutic Agent: Due to its unique structure, the compound is being investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry:
Mecanismo De Acción
The mechanism of action of 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide involves its interaction with specific molecular targets. The presence of halogen atoms enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 4-Amino-5-bromo-2-chloropyrimidine
- 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine
Comparison:
- Unique Structure: The presence of both fluorine and amide groups in 2-((5-Bromo-2-chloropyrimidin-4-yl)amino)-6-fluorobenzamide distinguishes it from other similar compounds, potentially enhancing its reactivity and binding properties .
- Reactivity: The combination of bromine, chlorine, and fluorine atoms in the compound contributes to its unique reactivity profile, making it suitable for a wide range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C11H7BrClFN4O |
|---|---|
Peso molecular |
345.55 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-chloropyrimidin-4-yl)amino]-6-fluorobenzamide |
InChI |
InChI=1S/C11H7BrClFN4O/c12-5-4-16-11(13)18-10(5)17-7-3-1-2-6(14)8(7)9(15)19/h1-4H,(H2,15,19)(H,16,17,18) |
Clave InChI |
HRFLXBHOGUWVRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)C(=O)N)NC2=NC(=NC=C2Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[Hydroxy-[2-(2-methylprop-2-enoyloxy)ethyl]phosphanyl]-2-oxoethyl]-trimethylazanium](/img/structure/B13925013.png)
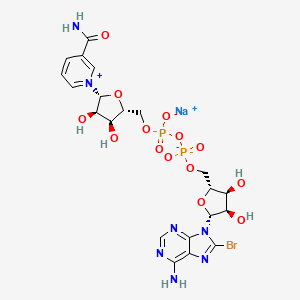

![4-Hydroxy-3,4-dihydro-2H-pyrano[2,3-c]pyridine-8-carboxylic acid](/img/structure/B13925018.png)
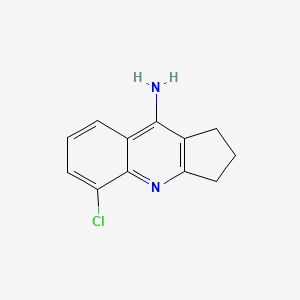
![2-[5-Chloro-2-[2-[(4-methoxyphenyl)methoxy]ethyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13925030.png)
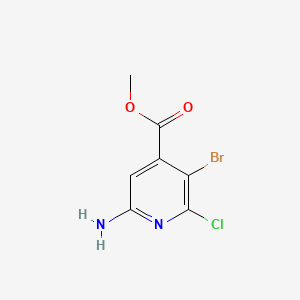
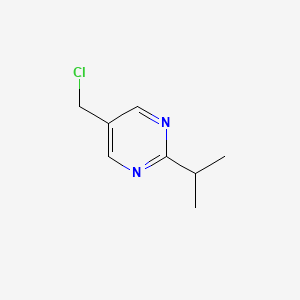
![7'-Bromo-2',3'-dihydro-6'-methoxy-2'-methylspiro[cyclopropane-1,4'(1'H)-isoquinoline]](/img/structure/B13925044.png)
![1,3-Dibromo-5,7-bis(2-hexyldecyl)thieno[3,4-f][2]benzothiole-4,8-dione](/img/structure/B13925047.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(difluoromethyl)-1-(phenylsulfonyl)-](/img/structure/B13925057.png)
